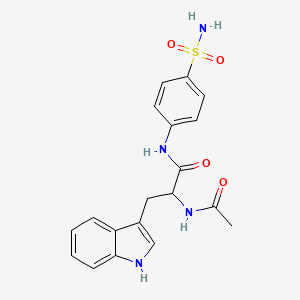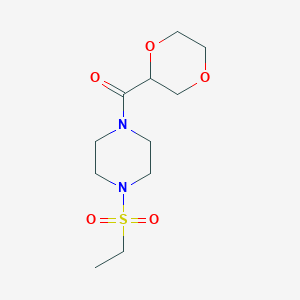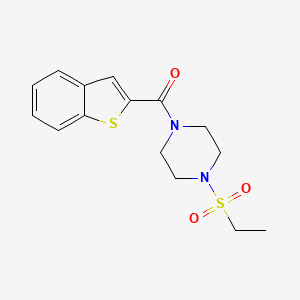
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide, also known as IND-24, is a synthetic compound that belongs to the class of indole-based molecules. The compound has been extensively studied for its potential as an anticancer agent.
作用機序
The exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is not fully understood. However, several studies have suggested that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide targets various signaling pathways involved in cancer development and progression. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a critical role in cell proliferation and survival. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to downregulate the expression of several oncogenic proteins, including c-Myc, cyclin D1, and survivin.
Biochemical and Physiological Effects
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit several biochemical and physiological effects in cancer cells. For example, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Furthermore, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its potent antiproliferative activity against a variety of cancer cell lines. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
Several future directions for the development of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide as an anticancer agent can be identified. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Furthermore, future studies should focus on elucidating the exact mechanism of action of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide and identifying potential biomarkers for patient selection and monitoring. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide in cancer patients.
合成法
The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting compound is then treated with acetic acid and acetic anhydride to yield 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide. The yield of the synthesis process is reported to be around 40%.
科学的研究の応用
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. In addition, 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
特性
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(24)22-18(10-13-11-21-17-5-3-2-4-16(13)17)19(25)23-14-6-8-15(9-7-14)28(20,26)27/h2-9,11,18,21H,10H2,1H3,(H,22,24)(H,23,25)(H2,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHXODOXBIMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)